Cas no 2172570-40-8 (2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol)

2-{3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-yloxy}ethan-1-ol is a bicyclic tertiary amine derivative with a functionalized ether-alcohol side chain. Its rigid azabicyclo[2.2.2]octane scaffold provides structural stability, while the aminomethyl and hydroxyethyl substituents enhance its versatility as a synthetic intermediate. The compound’s polar functional groups improve solubility in aqueous and organic media, facilitating its use in pharmaceutical and chemical applications. Its balanced lipophilicity and hydrogen-bonding capacity make it suitable for designing bioactive molecules, particularly in CNS-targeted drug discovery. The presence of both amine and alcohol moieties allows for further derivatization, enabling tailored modifications for specific research or industrial needs.
2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol structure
2172570-40-8 structure
Product name:2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol
CAS No:2172570-40-8
MF:C10H20N2O2
Molecular Weight:200.278002738953
CID:5567797
PubChem ID:165594968

2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1645650
    • 2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol
    • 2172570-40-8
    • 2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol
    • インチ: 1S/C10H20N2O2/c11-7-10(14-6-5-13)8-12-3-1-9(10)2-4-12/h9,13H,1-8,11H2
    • InChIKey: HDBJCBXMTSNDEM-UHFFFAOYSA-N
    • SMILES: O(CCO)C1(CN)CN2CCC1CC2

計算された属性

  • 精确分子量: 200.152477885g/mol
  • 同位素质量: 200.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.1
  • トポロジー分子極性表面積: 58.7Ų

2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1645650-0.5g
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol
2172570-40-8
0.5g
$739.0 2023-07-10
Enamine
EN300-1645650-10.0g
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol
2172570-40-8
10.0g
$3315.0 2023-07-10
Enamine
EN300-1645650-50mg
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol
2172570-40-8
50mg
$647.0 2023-09-22
Enamine
EN300-1645650-1000mg
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol
2172570-40-8
1000mg
$770.0 2023-09-22
Enamine
EN300-1645650-0.1g
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol
2172570-40-8
0.1g
$678.0 2023-07-10
Enamine
EN300-1645650-100mg
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol
2172570-40-8
100mg
$678.0 2023-09-22
Enamine
EN300-1645650-5000mg
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol
2172570-40-8
5000mg
$2235.0 2023-09-22
Enamine
EN300-1645650-10000mg
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol
2172570-40-8
10000mg
$3315.0 2023-09-22
Enamine
EN300-1645650-0.05g
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol
2172570-40-8
0.05g
$647.0 2023-07-10
Enamine
EN300-1645650-500mg
2-{[3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-yl]oxy}ethan-1-ol
2172570-40-8
500mg
$739.0 2023-09-22

2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-ol 関連文献

2-{3-(aminomethyl)-1-azabicyclo2.2.2octan-3-yloxy}ethan-1-olに関する追加情報

Introduction to 2-{3-(Aminomethyl)-1-Azabicyclo[2.2.2]Octan-3-Yloxy}Ethan-1-Ol (CAS No: 2172570-40-8)

The compound 2-{3-(Aminomethyl)-1-Azabicyclo[2.2.2]Octan-3-Yloxy}Ethan-1-Ol, identified by the CAS number 2172570-40-8, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of bicyclic amines, which are known for their unique properties and versatility in chemical synthesis.

The molecular structure of this compound is characterized by a bicyclo[2.2.2]octane framework, which provides stability and rigidity to the molecule. The presence of an amino group (-NH2) and a hydroxyl group (-OH) introduces additional functional diversity, enabling this compound to participate in a wide range of chemical reactions, including nucleophilic substitutions, acid-base interactions, and hydrogen bonding.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of bioactive molecules with specific targeting capabilities. Researchers have explored its role as a precursor for synthesizing more complex molecules with therapeutic applications, such as anti-inflammatory agents and neuroprotective drugs.

In terms of synthesis, this compound can be prepared through a multi-step process involving ring-forming reactions and functional group transformations. The use of advanced catalytic techniques has significantly improved the yield and purity of this compound, making it more accessible for large-scale production.

The unique combination of structural rigidity and functional groups in this compound makes it an attractive candidate for further research in areas such as material science and biotechnology. Its ability to form stable complexes with other molecules suggests potential applications in drug delivery systems and enzyme inhibition studies.

Moreover, computational chemistry methods have been employed to study the electronic properties and reactivity of this compound at the molecular level. These studies have provided valuable insights into its interaction with biological systems, paving the way for its use in personalized medicine and targeted therapy.

In conclusion, the compound 2-{3-(Aminomethyl)-1-Azabicyclo[2.2.2]Octan-3-Yloxy}Ethan-1-Ol (CAS No: 2172570-40-8) represents a promising building block for advancing chemical innovation across multiple disciplines.

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